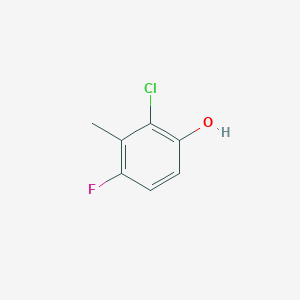
2-Chloro-4-fluoro-3-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluoro-3-methylphenol is an organic compound with the molecular formula C7H6ClFO. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by chlorine, fluorine, and methyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-4-fluoro-3-methylphenol can be synthesized through several methods. One common approach involves the chlorination and fluorination of 3-methylphenol. The process typically includes:
Chlorination: Reacting 3-methylphenol with a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the hazardous nature of the reagents involved .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-fluoro-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups using nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of phenol derivatives with different substituents.
Oxidation: Formation of 2-chloro-4-fluoro-3-methylbenzoic acid or aldehydes.
Reduction: Formation of 2-chloro-4-fluoro-3-methylcyclohexanol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluoro-3-methylphenol is utilized in various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Employed in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-fluoro-3-methylphenol involves its interaction with biological molecules. It can act as an antimicrobial agent by disrupting the cell membrane of bacteria, leading to cell lysis. The compound may also inhibit specific enzymes involved in bacterial metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-methylphenol: Similar structure but lacks the fluorine atom.
4-Fluoro-2-methylphenol: Similar structure but lacks the chlorine atom.
4-Chloro-3-methylphenol: Similar structure but lacks the fluorine atom.
Uniqueness
2-Chloro-4-fluoro-3-methylphenol is unique due to the presence of both chlorine and fluorine atoms, which can enhance its reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C7H6ClFO |
|---|---|
Molekulargewicht |
160.57 g/mol |
IUPAC-Name |
2-chloro-4-fluoro-3-methylphenol |
InChI |
InChI=1S/C7H6ClFO/c1-4-5(9)2-3-6(10)7(4)8/h2-3,10H,1H3 |
InChI-Schlüssel |
GDJSBAMEKQWDAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1Cl)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















